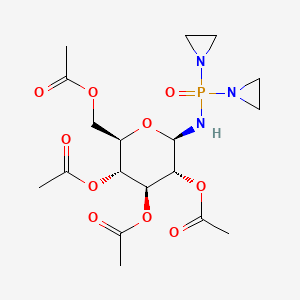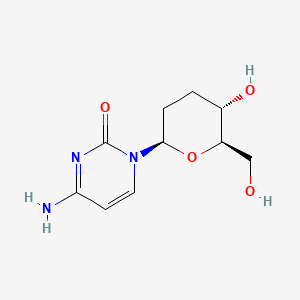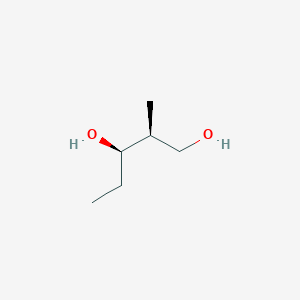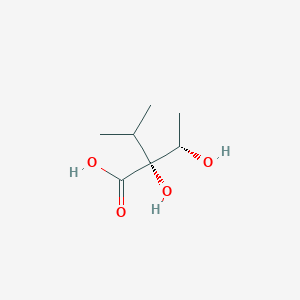
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-2-pyridinyl)methyl)amino)-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-2-pyridinyl)methyl)amino)-6-methyl- is a complex organic compound belonging to the pyridinone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-2-pyridinyl)methyl)amino)-6-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the ethyl, methoxy, and methyl groups through nucleophilic substitution or electrophilic aromatic substitution.
Amino Group Introduction: The amino group can be introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or amino groups.
Reduction: Reduction reactions could be used to modify the pyridinone ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
2(1H)-Pyridinone, 5-ethyl-6-methyl-: Lacks the amino and methoxy groups.
2(1H)-Pyridinone, 3-amino-5-ethyl-6-methyl-: Lacks the methoxy group.
2(1H)-Pyridinone, 5-ethyl-3-(((2-pyridinyl)methyl)amino)-6-methyl-: Lacks the methoxy group on the pyridinyl moiety.
Uniqueness
The presence of the methoxy and amino groups in 2(1H)-Pyridinone, 5-ethyl-3-(((3-methoxy-2-pyridinyl)methyl)amino)-6-methyl- makes it unique, potentially enhancing its biological activity and specificity compared to similar compounds.
属性
CAS 编号 |
145901-96-8 |
|---|---|
分子式 |
C15H19N3O2 |
分子量 |
273.33 g/mol |
IUPAC 名称 |
5-ethyl-3-[(3-methoxypyridin-2-yl)methylamino]-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C15H19N3O2/c1-4-11-8-12(15(19)18-10(11)2)17-9-13-14(20-3)6-5-7-16-13/h5-8,17H,4,9H2,1-3H3,(H,18,19) |
InChI 键 |
KFBVWLLJEARXPV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=C(C=CC=N2)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















